MEK2 Potency Advantage: U0126 Is 862-Fold More Potent Than PD98059 on MEK2 in Cell-Free Assays
In direct cell-free enzymatic assays, U0126 inhibits MEK2 with an IC50 of 58 nM, whereas PD98059 requires 50,000 nM (50 μM) to achieve MEK2 inhibition, representing an 862-fold potency advantage for U0126 [1]. For MEK1, U0126 (IC50 = 72 nM) is 55-fold more potent than PD98059 (IC50 = 4,000 nM). This quantitative difference is critical because PD98059 is functionally a MEK1-selective tool at standard working concentrations (1–10 μM) and fails to adequately suppress MEK2 activity, leading to incomplete pathway blockade in cells expressing both isoforms.
| Evidence Dimension | Cell-free MEK1 and MEK2 inhibition IC50 |
|---|---|
| Target Compound Data | MEK1 IC50 = 72 nM; MEK2 IC50 = 58 nM |
| Comparator Or Baseline | PD98059: MEK1 IC50 = 4,000 nM; MEK2 IC50 = 50,000 nM |
| Quantified Difference | 55-fold more potent on MEK1; 862-fold more potent on MEK2 |
| Conditions | In vitro kinase activity assay using recombinant MEK1 and MEK2; ATP concentration not rate-limiting |
Why This Matters
If the experimental objective requires suppression of both MEK1 and MEK2 isoforms, PD98059 is an inadequate substitute, and U0126 must be specified to avoid false-negative results arising from uncompensated MEK2 activity.
- [1] Favata, M.F., Horiuchi, K.Y., Manos, E.J., et al. (1998). Identification of a novel inhibitor of mitogen-activated protein kinase kinase. Journal of Biological Chemistry, 273(29), 18623-18632. DOI: 10.1074/jbc.273.29.18623 View Source
